1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene
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Overview
Description
1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene is a synthetic organic compound characterized by the presence of a hexafluoro-propoxy group and an isopropyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene typically involves the reaction of a suitable benzene derivative with hexafluoropropanol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the hexafluoro-propoxy group. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene involves its interaction with molecular targets through various pathways. The hexafluoro-propoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound a subject of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine
Uniqueness
1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene is unique due to the presence of both the hexafluoro-propoxy and isopropyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and resistance to harsh conditions.
Properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-2-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6O/c1-7(2)8-5-3-4-6-9(8)19-12(17,18)10(13)11(14,15)16/h3-7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZQKGHLDUVFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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